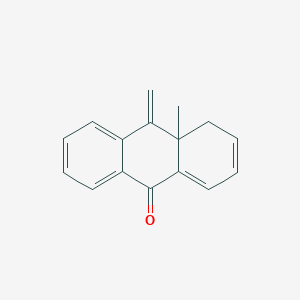
Hexadec-9-en-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadec-9-en-8-one is an organic compound with the molecular formula C16H30O It is a long-chain fatty ketone with a double bond located at the ninth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexadec-9-en-8-one can be synthesized through several methods. One common approach involves the oxidation of hexadec-9-en-1-ol. This reaction typically uses oxidizing agents such as pyridinium chlorochromate or potassium permanganate under controlled conditions to achieve the desired ketone.
Industrial Production Methods
In industrial settings, this compound can be produced through large-scale oxidation processes. These processes often involve the use of continuous flow reactors and advanced catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Hexadec-9-en-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: It can be reduced to the corresponding alcohol, hexadec-9-en-8-ol, using reducing agents like lithium aluminum hydride.
Substitution: The double bond in this compound can participate in addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, potassium permanganate, and chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), hydrogen halides (e.g., hydrogen bromide).
Major Products Formed
Oxidation: Hexadec-9-enoic acid.
Reduction: Hexadec-9-en-8-ol.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Hexadec-9-en-8-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a bioactive compound.
Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of hexadec-9-en-8-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The double bond in its structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Hexadec-9-en-8-one can be compared with other similar compounds, such as:
Hexadec-9-en-1-ol: A long-chain fatty alcohol with a similar structure but different functional group.
Hexadec-9-enoic acid: A carboxylic acid derivative with similar chain length and double bond position.
Hexadec-9-enal: An aldehyde with a similar structure but different functional group.
Uniqueness
This compound is unique due to its ketone functional group, which imparts distinct chemical properties and reactivity compared to its alcohol, acid, and aldehyde counterparts. This uniqueness makes it valuable in various chemical syntheses and applications.
Propiedades
| 113237-42-6 | |
Fórmula molecular |
C16H30O |
Peso molecular |
238.41 g/mol |
Nombre IUPAC |
hexadec-9-en-8-one |
InChI |
InChI=1S/C16H30O/c1-3-5-7-9-11-13-15-16(17)14-12-10-8-6-4-2/h13,15H,3-12,14H2,1-2H3 |
Clave InChI |
KNODRWDJGAQLOU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)C=CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 2-[(2-aminoethyl)thio]-](/img/structure/B14317799.png)

![4-(3-Hydroxypropyl)-4'-pentyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14317811.png)

![2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride](/img/structure/B14317841.png)


